1-(Indolin-1-yl)-2-((5-methoxyisoquinolin-1-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Indolin-1-yl)-2-((5-methoxyisoquinolin-1-yl)thio)ethanone is a compound that has been studied extensively in scientific research due to its potential applications in various fields. The compound is also known by its chemical name, GW441756, and is a potent and selective inhibitor of the beta-secretase enzyme, which is involved in the production of amyloid beta peptides that are associated with Alzheimer's disease.
Scientific Research Applications
Synthesis of Complex Quinolines
1-(Indolin-1-yl)-2-((5-methoxyisoquinolin-1-yl)thio)ethanone, through its structural analogs, plays a critical role in the synthesis of complex quinolines. Research has demonstrated methodologies for synthesizing Pyrrolo[4,3,2-de]quinolines, which are significant in formal total syntheses of various compounds like Damirones A and B, and Makaluvamines A-D. These syntheses involve nitration, reduction, and cyclization steps, highlighting the chemical's utility in constructing intricate molecular frameworks (Roberts et al., 1997).
Catalysis and Functionalization
The compound's framework facilitates direct functionalization of tetrahydroisoquinolines and isochromans under iron and copper catalysis. This process illustrates the substance's versatility in promoting straightforward synthetic routes to 1-(3-indolyl)-tetrahydroisoquinolines, significantly broadening the scope of accessible indolyl derivatives and their potential applications in medicinal chemistry and drug discovery (Ghobrial et al., 2011).
Development of Indolequinones as Antitumor Agents
Indolequinones, related to this compound, have been identified as potent antitumor agents, particularly against pancreatic cancer. Their mechanism involves inhibition of thioredoxin reductase, suggesting a novel approach in cancer therapy. This research emphasizes the compound's relevance in developing new chemotherapeutic agents (Yan et al., 2009).
Exploration of Spirooxindoles in Bioactive Compound Synthesis
Spirooxindoles with embedded pharmacophores have been synthesized through the base-catalyzed condensation involving structures similar to this compound. These compounds exhibit notable in vitro antioxidant, antidiabetic, and acetylcholinesterase inhibitory activities, showcasing the chemical's utility in generating bioactive molecules for therapeutic applications (Mathusalini et al., 2016).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(5-methoxyisoquinolin-1-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-24-18-8-4-6-16-15(18)9-11-21-20(16)25-13-19(23)22-12-10-14-5-2-3-7-17(14)22/h2-9,11H,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFJVJBKWLJLKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2SCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.